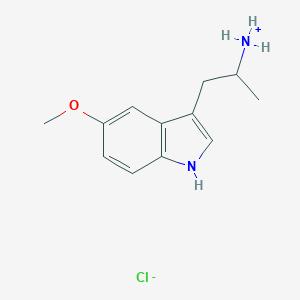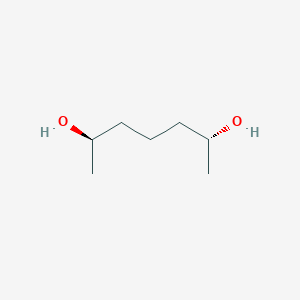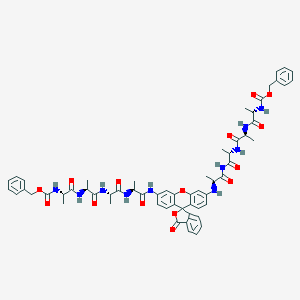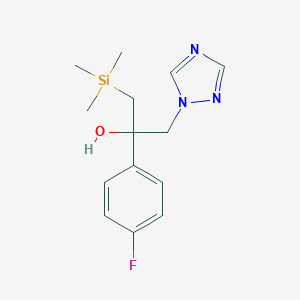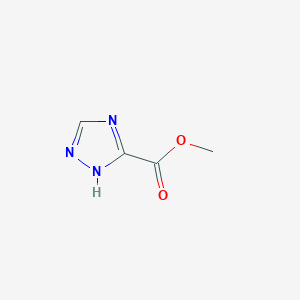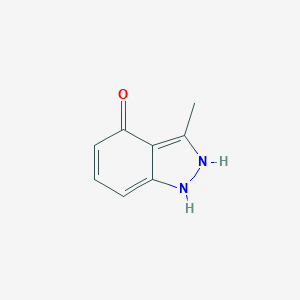
2-Ethenyl-5-oxohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-5-oxohexanal, also known as 2-EHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the aldehyde family and has a unique structure that makes it an attractive target for synthesis and research.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-5-oxohexanal is not fully understood, but it is believed to act through several pathways. In cancer cells, 2-Ethenyl-5-oxohexanal has been shown to induce apoptosis by activating the caspase pathway. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2-Ethenyl-5-oxohexanal has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethenyl-5-oxohexanal has antioxidant properties and can scavenge free radicals. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethenyl-5-oxohexanal in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using 2-Ethenyl-5-oxohexanal in lab experiments is its potential toxicity. While 2-Ethenyl-5-oxohexanal has been shown to have several potential therapeutic applications, it can also be toxic at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Ethenyl-5-oxohexanal. One potential direction is the development of new cancer treatments based on 2-Ethenyl-5-oxohexanal. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethenyl-5-oxohexanal and its potential applications in medicine, agriculture, and materials science. Furthermore, research is needed to determine the toxicity of 2-Ethenyl-5-oxohexanal and its potential side effects in humans and animals. Overall, 2-Ethenyl-5-oxohexanal is a promising compound for research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-Ethenyl-5-oxohexanal can be achieved through several methods, including the oxidation of 2-hexenal and the aldol condensation of acetaldehyde and acrolein. One of the most common methods for synthesizing 2-Ethenyl-5-oxohexanal is the reaction of acrolein and acetaldehyde in the presence of a catalyst, such as sodium hydroxide. This reaction produces 2-Ethenyl-5-oxohexanal as the main product, along with some side products.
Aplicaciones Científicas De Investigación
2-Ethenyl-5-oxohexanal has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Ethenyl-5-oxohexanal has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 2-Ethenyl-5-oxohexanal has been studied for its potential as a natural pesticide. It has been shown to have insecticidal properties against several insect species, including the western flower thrips and the cotton bollworm. Furthermore, 2-Ethenyl-5-oxohexanal has been shown to have herbicidal properties against several weed species, making it a potential candidate for the development of new herbicides.
In materials science, 2-Ethenyl-5-oxohexanal has been studied for its potential as a building block for the synthesis of new materials. It has been used as a starting material for the synthesis of new polymers and has been shown to have potential as a precursor for the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
157992-97-7 |
|---|---|
Nombre del producto |
2-Ethenyl-5-oxohexanal |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-ethenyl-5-oxohexanal |
InChI |
InChI=1S/C8H12O2/c1-3-8(6-9)5-4-7(2)10/h3,6,8H,1,4-5H2,2H3 |
Clave InChI |
QKADBDBYQFPMHP-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C=C)C=O |
SMILES canónico |
CC(=O)CCC(C=C)C=O |
Sinónimos |
Hexanal, 2-ethenyl-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



